HPGDS Biochemical Potency of the Pyrazole-Containing Analog vs. Structurally Divergent H-PGDS Inhibitors
In a recombinant human H-PGDS enzymatic assay, 2-(1H-pyrazol-1-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exhibits an IC50 of 26 nM [1]. While this is a single-point biochemical measurement, it provides a direct quantitative benchmark. In contrast, the structurally unrelated but functionally relevant H-PGDS inhibitor 'hPGDS-IN-1' (SAR191801, CAS 1234708-04-3) is reported with an IC50 of 12 nM in fluorescence polarization or EIA assays . These data place the target compound within a competitive potency range among small-molecule H-PGDS inhibitors, but without selectivity or cellular activity data, its differentiation remains confined to the biochemical assay context.
| Evidence Dimension | Biochemical inhibition of human H-PGDS |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | hPGDS-IN-1 (SAR191801): IC50 = 12 nM |
| Quantified Difference | Target compound is approximately 2.2-fold less potent than the comparator in this assay format |
| Conditions | Target compound: human HPGDS expressed in E. coli, GST enzymatic activity assay. Comparator: fluorescence polarization/EIA assay. |
Why This Matters
Procurement decisions for probe discovery require knowing whether a compound's biochemical potency aligns with the assay window commonly used for the target; the 26 nM IC50 indicates utility in H-PGDS biochemical screens but necessitates validation in orthogonal formats.
- [1] BindingDB. CHEMBL3425953 (BDBM50084155). Affinity Data: IC50 26 nM for human HPGDS. View Source
